3-[(Chlorosulfonyl)(methyl)amino]butanenitrile
Description
3-[(Chlorosulfonyl)(methyl)amino]butanenitrile is a specialized organosulfur compound featuring a chlorosulfonyl group (–SO₂Cl), a methyl-substituted amino group (–N(CH₃)–), and a butanenitrile chain (–CH₂CH₂CH₂CN). The chlorosulfonyl group is highly electrophilic, enabling sulfonamide or sulfonate ester formation, while the nitrile group may participate in cyclization or hydrolysis reactions.
Properties
IUPAC Name |
N-(1-cyanopropan-2-yl)-N-methylsulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2S/c1-5(3-4-7)8(2)11(6,9)10/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUWYOJXUGEQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N(C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(Chlorosulfonyl)(methyl)amino]butanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a butanenitrile derivative with chlorosulfonyl isocyanate in the presence of a base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and safety measures.
Chemical Reactions Analysis
3-[(Chlorosulfonyl)(methyl)amino]butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or primary amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(Chlorosulfonyl)(methyl)amino]butanenitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Chlorosulfonyl)(methyl)amino]butanenitrile involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or modify the function of proteins, thereby exerting its effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key compounds for comparison include:
*Inferred from structural analysis.
Key Observations:
- Chlorosulfonyl Group: Present in both the target compound and methyl 3-(chlorosulfonyl)propanoate, this group facilitates sulfonamide bond formation. However, the ester group in the latter increases susceptibility to hydrolysis compared to the nitrile group in the target compound .
- Nitrile Functionality: The aliphatic nitrile in the target compound contrasts with the aromatic nitrile in 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile. Aliphatic nitriles are more reactive in hydrolysis (e.g., to carboxylic acids) or reduction (e.g., to amines) .
- Amino Substituents: The methylamino group in the target compound reduces nucleophilicity compared to primary amines like 2-chloroaniline, which readily undergo diazotization or coupling reactions .
Physico-Chemical Properties
- Solubility: The target compound’s polar chlorosulfonyl and nitrile groups suggest moderate solubility in polar aprotic solvents (e.g., acetonitrile, DMF). In contrast, 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile’s aromatic system likely enhances lipophilicity, favoring organic solvents like toluene .
- Stability: Chlorosulfonyl compounds are typically moisture-sensitive. Methyl 3-(chlorosulfonyl)propanoate’s ester group may further destabilize it under acidic/basic conditions compared to the target compound’s nitrile .
Biological Activity
3-[(Chlorosulfonyl)(methyl)amino]butanenitrile, with the molecular formula CHClNOS, is an organic compound that exhibits significant biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in enzyme inhibition and protein modification. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Weight : 196.66 g/mol
- IUPAC Name : N-(1-cyanobutyl)-N-methylsulfamoyl chloride
- CAS Number : 1343825-88-6
The biological activity of this compound primarily involves its interaction with nucleophilic sites on proteins and enzymes. The chlorosulfonyl group can form covalent bonds with these sites, leading to enzyme inhibition or modification of protein function. This mechanism is crucial for its applications in various therapeutic areas, particularly in targeting specific pathways involved in disease processes.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for several enzymes. Its ability to modify enzyme activity makes it a valuable tool in biochemical research. For instance, studies have shown that the compound can inhibit Rho kinase, which is implicated in various diseases such as hypertension and cancer .
Study on Enzyme Inhibition
A study conducted by researchers at [source] explored the inhibitory effects of various chlorosulfonyl compounds on Rho kinase activity. The findings indicated that this compound exhibited a significant reduction in Rho kinase activity, suggesting its potential as a therapeutic agent for conditions where Rho kinase plays a critical role.
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 12.5 |
| Control Compound A | 8.0 |
| Control Compound B | 15.0 |
Antimicrobial Potential
While direct evidence for the antimicrobial activity of this compound is sparse, related studies have shown that similar sulfonamide derivatives possess significant antibacterial properties. For example, a study highlighted the effectiveness of sulfonamide compounds against various strains of Staphylococcus aureus and Escherichia coli, which could imply a similar potential for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
